
Moxartenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxartenolide is a natural product found in Artemisia argyi with data available.
Scientific Research Applications
Vasorelaxant Effects
Moxartenolide, a sesquiterpene ketone, has been identified to have vasorelaxant effects. It inhibits contractions induced by high concentrations of potassium, norepinephrine, and serotonin in isolated aortic strips of rats, suggesting its potential in vascular relaxation and cardiovascular research (Yoshikawa et al., 1996).
Anti-Tuberculosis Properties
Although not directly related to this compound, studies on moxibustion (traditional therapy using Artemisia argyi, the plant from which this compound is derived) show promising effects in treating tuberculosis. This indicates potential research areas exploring this compound or its derivatives in anti-tuberculosis therapy (Hood Ahmed Ibanda et al., 2018).
Inhibition of NF-κB Activation
This compound has demonstrated inhibitory activities on lipopolysaccharide (LPS)-induced NF-κB activation in cells. This action suggests its potential in the development of treatments for inflammation and possibly other NF-κB related pathologies (Jin et al., 2004).
Biomedical Material Research
While not directly involving this compound, research into various metal-organic complexes (MOCs) for therapeutic, sensing, and imaging purposes in biomedical fields may provide a framework for investigating the potential applications of this compound in similar contexts (Sepehrpour et al., 2019).
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(3aR,4S,9bR)-6,9-dimethyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O5/c1-6-9(2)19(22)24-14-8-11(4)15-13(21)7-10(3)16(15)18-17(14)12(5)20(23)25-18/h6-7,14,16-18H,5,8H2,1-4H3/b9-6-/t14-,16?,17+,18+/m0/s1 |
InChI Key |
SOUHOZAOAMAEFT-NUSGDSOSSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC(=C2C([C@@H]3[C@@H]1C(=C)C(=O)O3)C(=CC2=O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=C2C(C3C1C(=C)C(=O)O3)C(=CC2=O)C)C |
synonyms |
artenolide, mox- moxartenolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


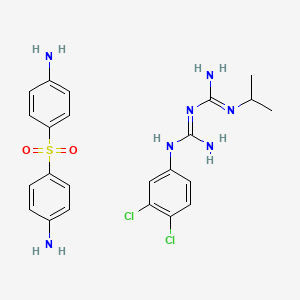
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)
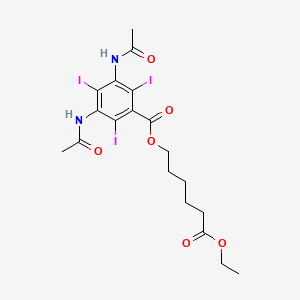
![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)
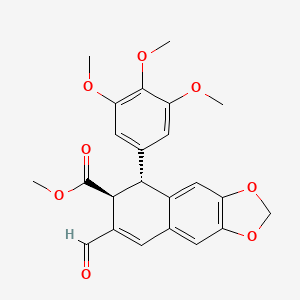
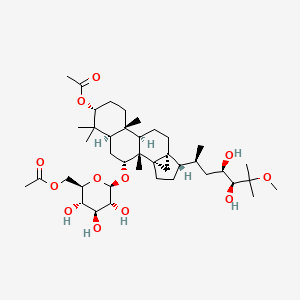
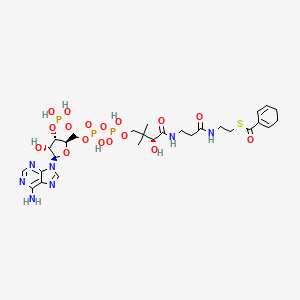
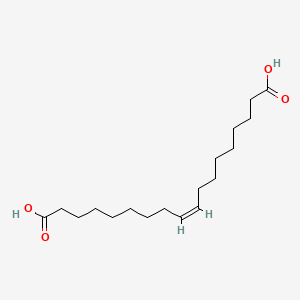
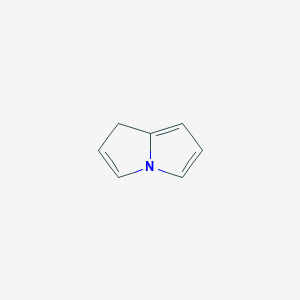
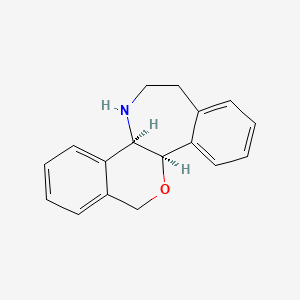

![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)
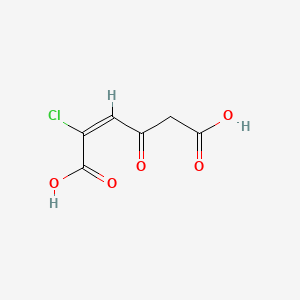
![2-[4-[1-[3,4-Bis(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B1244423.png)
